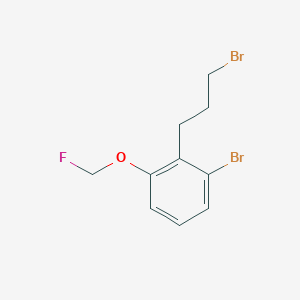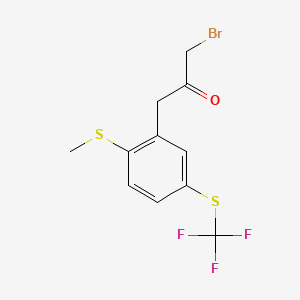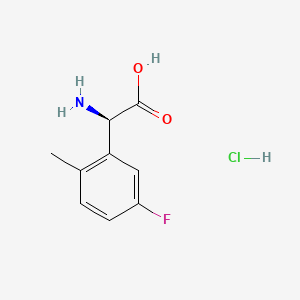![molecular formula C36H23N3 B14042465 18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene](/img/structure/B14042465.png)
18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene is a complex macrocyclic compound. This compound is characterized by its unique heptacyclic structure, which includes multiple nitrogen atoms and phenyl groups. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The production of such macrocyclic compounds often requires specialized equipment and conditions to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the nitrogen atoms within the macrocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized macrocyclic derivatives, while substitution reactions can introduce new functional groups to the phenyl rings or nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene has several scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Research is ongoing to explore its potential as a biological probe or therapeutic agent due to its ability to interact with biological macromolecules.
Medicine: The compound’s potential as a drug candidate is being investigated, particularly for its ability to inhibit specific enzymes or receptors.
Industry: Its unique properties make it a candidate for use in materials science and nanotechnology
Wirkmechanismus
The mechanism of action of 18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene: A potent Janus kinase 2/fms-like tyrosine kinase-3 inhibitor.
(16E)-14-methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene: A selective kinase inhibitor for the treatment of cancer.
Uniqueness
18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene is unique due to its heptacyclic structure and the presence of multiple nitrogen atoms and phenyl groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C36H23N3 |
|---|---|
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene |
InChI |
InChI=1S/C36H23N3/c1-3-13-23(14-4-1)38-29-21-11-8-18-26(29)32-31-25-17-7-10-20-28(25)37-34(31)33-27-19-9-12-22-30(27)39(36(33)35(32)38)24-15-5-2-6-16-24/h1-22,37H |
InChI-Schlüssel |
LQRLTNIBSSREKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C5C6=CC=CC=C6NC5=C7C8=CC=CC=C8N(C7=C42)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)



![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)






![Disodium;6-imino-5-[2-[4-[4-[2-(2-imino-8-oxo-5-sulfonatonaphthalen-1-yl)hydrazinyl]phenyl]phenyl]hydrazinyl]-4-oxonaphthalene-1-sulfonate](/img/structure/B14042458.png)


